molecular formula C11H6F3NO2 B1310589 4-(trifluoromethyl)quinoline-2-carboxylic Acid CAS No. 588702-67-4

4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1310589
CAS No.: 588702-67-4
M. Wt: 241.17 g/mol
InChI Key: YGGNZDRZJWUYRO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline ring enhances the compound’s biological activity and stability.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)quinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it acts as an inhibitor by binding to the enzyme’s active site and preventing its normal function . Additionally, this compound can form hydrogen bonds with specific amino acid residues in proteins, leading to alterations in protein conformation and activity . These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, this compound can modulate signal transduction pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis . These cellular effects make it a valuable compound for investigating cell signaling and gene regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound can inhibit enzyme activity by occupying the enzyme’s active site and preventing substrate binding . Additionally, this compound can interact with transcription factors, leading to changes in gene expression patterns . These interactions are mediated by the compound’s trifluoromethyl group, which enhances its binding affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing dosage regimens in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels . These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity . Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and functional effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring . Another method includes the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of indium(III) chloride as a catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and rare-earth metal catalysts can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit histone deacetylases, leading to the suppression of cancer cell growth . The compound’s ability to penetrate cell membranes and interact with intracellular targets is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)quinoline-2-carboxylic acid is unique due to its specific trifluoromethyl group, which imparts enhanced stability and biological activity compared to other quinoline derivatives. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGNZDRZJWUYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454721
Record name 4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-67-4
Record name 4-(Trifluoromethyl)-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588702-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does BMS-986318, containing the 4-(trifluoromethyl)quinoline-2-carboxylic acid moiety, interact with FXR and what are the downstream effects of this interaction?

A1: BMS-986318 acts as a potent nonbile acid agonist of the Farnesoid X Receptor (FXR) []. While the exact binding mode is not detailed in the provided abstract, it's known that FXR agonists typically bind to the ligand-binding domain of the receptor. This binding induces a conformational change in FXR, allowing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, regulating the transcription of genes involved in bile acid synthesis, transport, and metabolism. Activation of FXR by BMS-986318 ultimately leads to beneficial effects in the context of liver disease, such as reduced inflammation and fibrosis, as observed in the mouse bile duct ligation model [].

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